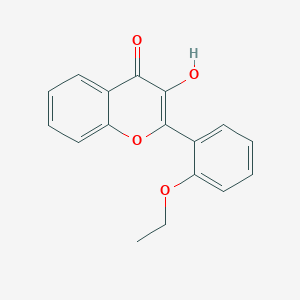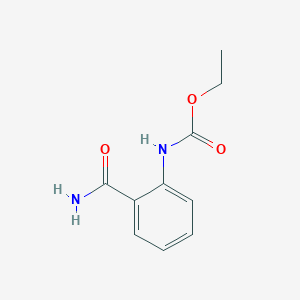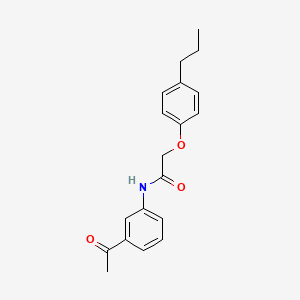
C17H14O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H14O4 5,7-dimethoxyflavone . It is a type of flavonoid, which is a class of plant secondary metabolites with various biological activities. This compound is found in certain plants and has been studied for its potential health benefits and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 5,7-dimethoxyflavone involves the esterification of 5,7-dihydroxyflavone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.
Aromatic Substitution Reaction: Another method involves the aromatic substitution of 5,7-dihydroxyflavone with dimethyl sulfate in the presence of a base such as potassium carbonate. This reaction also requires heating to facilitate the substitution process.
Industrial Production Methods: Industrial production of 5,7-dimethoxyflavone often involves the extraction from plant sources, followed by purification processes such as crystallization and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: 5,7-dimethoxyflavone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various substituted flavones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethyl sulfate in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized flavone derivatives.
Reduction: Dihydroflavone derivatives.
Substitution: Substituted flavones with different functional groups replacing the methoxy groups.
科学研究应用
Chemistry: 5,7-dimethoxyflavone is used as a reference compound in the study of flavonoids. It serves as a model compound for understanding the chemical behavior and reactivity of flavonoids.
Biology: This compound has been studied for its potential antioxidant and anti-inflammatory properties. It is used in research to explore its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has shown that 5,7-dimethoxyflavone may have potential health benefits, including anti-cancer, anti-diabetic, and neuroprotective effects. It is being investigated for its potential use in developing new drugs and treatments.
Industry: In the industrial sector, 5,7-dimethoxyflavone is used in the formulation of dietary supplements and functional foods due to its potential health benefits. It is also used in cosmetics for its antioxidant properties.
作用机制
The mechanism of action of 5,7-dimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can scavenge free radicals and reduce oxidative damage to cells.
相似化合物的比较
5,7-dihydroxyflavone: The parent compound of 5,7-dimethoxyflavone, which has hydroxyl groups instead of methoxy groups.
Chrysin: A flavone with similar structure but without methoxy groups.
Apigenin: Another flavone with hydroxyl groups at different positions.
Uniqueness: 5,7-dimethoxyflavone is unique due to the presence of methoxy groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
属性
IUPAC Name |
2-(2-ethoxyphenyl)-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-9-5-4-8-12(13)17-16(19)15(18)11-7-3-6-10-14(11)21-17/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLKSDOACKOBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B7737641.png)
![6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B7737651.png)
![[5-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 2-amino-3-methylbutanoate;dihydrochloride](/img/structure/B7737655.png)
![(2Z)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B7737659.png)
![2-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7737664.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B7737674.png)

![4-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid](/img/structure/B7737696.png)
![methyl 4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]benzoate](/img/structure/B7737704.png)
![2-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid](/img/structure/B7737711.png)

![3-[(5E)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7737743.png)

